molecular formula C18H23NOS B8748673 4-[2-(6-methoxynaphthalen-2-yl)propyl]thiomorpholine CAS No. 72278-53-6

4-[2-(6-methoxynaphthalen-2-yl)propyl]thiomorpholine

Cat. No.: B8748673
CAS No.: 72278-53-6
M. Wt: 301.4 g/mol
InChI Key: XJFSOYAMJALDBY-UHFFFAOYSA-N
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Description

4-[2-(6-methoxynaphthalen-2-yl)propyl]thiomorpholine is a complex organic compound characterized by the presence of a thiomorpholine ring attached to a naphthalene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(6-methoxynaphthalen-2-yl)propyl]thiomorpholine typically involves multi-step organic reactions. One common method includes the reaction of 6-methoxy-2-naphthaldehyde with a suitable propylating agent to form an intermediate, which is then reacted with thiomorpholine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(6-methoxynaphthalen-2-yl)propyl]thiomorpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may yield naphthalenes.

Scientific Research Applications

4-[2-(6-methoxynaphthalen-2-yl)propyl]thiomorpholine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-[2-(6-methoxynaphthalen-2-yl)propyl]thiomorpholine exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(6-Methoxy-2-naphthalenyl)propyl)morpholine
  • 4-(2-(6-Methoxy-2-naphthalenyl)propyl)piperidine

Uniqueness

4-[2-(6-methoxynaphthalen-2-yl)propyl]thiomorpholine is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

72278-53-6

Molecular Formula

C18H23NOS

Molecular Weight

301.4 g/mol

IUPAC Name

4-[2-(6-methoxynaphthalen-2-yl)propyl]thiomorpholine

InChI

InChI=1S/C18H23NOS/c1-14(13-19-7-9-21-10-8-19)15-3-4-17-12-18(20-2)6-5-16(17)11-15/h3-6,11-12,14H,7-10,13H2,1-2H3

InChI Key

XJFSOYAMJALDBY-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCSCC1)C2=CC3=C(C=C2)C=C(C=C3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Oxalyl chloride (10 ml) is added dropwise to a suspension of 2-(6-methoxynaphth-2-yl)-propionic acid (17.4 g, 75.6 mmols) in benzene (200 ml). After refluxing for 2 hours, the benzene is evaporated off under reduced pressure and the residue is taken up in alcohol-free methylene chloride (100 ml). This solution is added dropwise, in the course of 30 minutes, to a cooled suspension (0° C.) of thiamorpholine hydrochloride (11.6 g, 83.16 mmols) and N-ethylmorpholine (19.12 g, 166 mmols) in methylene chloride (100 ml). After standing overnight, the reaction medium is washed successively with water, hydrochloric acid (10% strength), water, aqueous sodium bicarbonate solution (saturated) and water and then dried (Na2SO4) and evaporated. This yields a solid which is the intermediate (IV). A solution of this amide (5.60 g, 17.78 mmols) in tetrahydrofuran (50 ml) is added dropwise to a stirred solution of borane (55 mmols) in tetrahydrofuran (50 ml), which has been cooled to 0° C. The solution is then heated at the reflux temperature for 2 hours and again cooled to 0° C. Water is then added cautiously in order to destroy the excess borane, and dilute hydrochloric acid is added.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
17.4 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
11.6 g
Type
reactant
Reaction Step Three
Quantity
19.12 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
intermediate ( IV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
amide
Quantity
5.6 g
Type
reactant
Reaction Step Five
Quantity
55 mmol
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five

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